molecular formula C11H8ClNO2 B13927433 2-Chloro-6-(1-cyanocyclopropyl)benzoic acid

2-Chloro-6-(1-cyanocyclopropyl)benzoic acid

Cat. No.: B13927433
M. Wt: 221.64 g/mol
InChI Key: REZSSYFCDIYSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(1-cyanocyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 1-cyanocyclopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-cyanocyclopropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Cyclopropanation: The 2-chlorobenzoic acid undergoes a cyclopropanation reaction to introduce the 1-cyanocyclopropyl group at the 6-position. This step often involves the use of diazo compounds and transition metal catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanocyclopropyl group.

    Hydrolysis: The cyanocyclopropyl group can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

2-Chloro-6-(1-cyanocyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-cyanocyclopropyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyanocyclopropyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Lacks the cyanocyclopropyl group, making it less complex and potentially less active in certain applications.

    6-(1-Cyanocyclopropyl)benzoic Acid: Similar structure but without the chlorine atom, which may affect its reactivity and properties.

    2-Chloro-6-methylbenzoic Acid: Substitutes the cyanocyclopropyl group with a methyl group, leading to different chemical behavior.

Uniqueness

2-Chloro-6-(1-cyanocyclopropyl)benzoic acid is unique due to the presence of both the chlorine atom and the cyanocyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-6-(1-cyanocyclopropyl)benzoic acid

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(9(8)10(14)15)11(6-13)4-5-11/h1-3H,4-5H2,(H,14,15)

InChI Key

REZSSYFCDIYSHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.